2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone
Description
2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone is a synthetic cannabinoid receptor agonist (SCRA) belonging to the phenylacetylindole class. Structurally, it consists of a pentyl-substituted indole moiety linked via an ethanone bridge to a 3-chlorophenyl group (Figure 1). Its molecular formula is C21H22ClNO, with an average mass of 339.86 g/mol and a monoisotopic mass of 339.1394 Da . This compound is a regioisomer of JWH-203 (2-chlorophenyl variant) and shares structural homology with other SCRAs such as JWH-250 (methoxy-substituted analogs). Its primary distinction lies in the chlorine substitution at the meta position of the phenyl ring, which influences physicochemical properties and receptor binding dynamics .
Properties
IUPAC Name |
2-(3-chlorophenyl)-1-(1-pentylindol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClNO/c1-2-3-6-12-23-15-19(18-10-4-5-11-20(18)23)21(24)14-16-8-7-9-17(22)13-16/h4-5,7-11,13,15H,2-3,6,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KURUPMPUIIQATM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017296 | |
| Record name | 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864445-56-7 | |
| Record name | JWH-237 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864445567 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-Chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-237 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR611I7X19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
JWH-237, also known as NR611I7X19 or JWH 203 3-chlorophenyl isomer or 2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, is a synthetic cannabinoid. The primary targets of JWH-237 are the cannabinoid type-1 receptors (CB1Rs) and cannabinoid type-2 receptors (CB2Rs) . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.
Mode of Action
JWH-237 acts as a full agonist at both the CB1 and CB2 receptors. This means it binds to these receptors and
Biochemical Analysis
Biochemical Properties
Like other synthetic cannabinoids, it is believed to interact with the CB1 and CB2 receptors in the brain. The CB1 receptor is primarily located in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found in the immune system and peripheral tissues.
Cellular Effects
Synthetic cannabinoids like JWH-018 and JWH-073 have been shown to induce tolerance to hypothermia but not locomotor suppression in mice, and reduce CB1 receptor expression and function in a brain region-specific manner.
Molecular Mechanism
It is known that synthetic cannabinoids generally exert their effects by binding to the CB1 and CB2 receptors, similar to THC. This binding can lead to a variety of effects, including feelings of euphoria and relaxation, changes in perception, and impairments in memory and concentration.
Temporal Effects in Laboratory Settings
Studies on similar synthetic cannabinoids have shown that repeated administration can lead to tolerance to some in vivo effects, which is likely mediated by region-specific downregulation and desensitization of CB1 receptors.
Dosage Effects in Animal Models
Studies on similar synthetic cannabinoids have shown that they can produce dose-dependent effects.
Metabolic Pathways
Studies on similar synthetic cannabinoids have shown that they undergo extensive metabolic structural modifications.
Biological Activity
2-(3-chlorophenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone, also known as JWH-237, is a synthetic cannabinoid that acts primarily as an agonist at cannabinoid receptors CB1 and CB2. This compound has garnered attention due to its potential therapeutic applications and the need for understanding its biological effects, particularly in relation to its pharmacological profile and safety.
The molecular formula of JWH-237 is with a molecular weight of approximately 339.85 g/mol. The compound features a chlorophenyl group and an indole moiety, which are significant for its interaction with cannabinoid receptors.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C21H22ClNO |
| Molecular Weight | 339.85 g/mol |
| CAS Number | 864445-56-7 |
JWH-237 functions as a full agonist at both CB1 and CB2 receptors, similar to Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The binding affinity for these receptors is reported to be in the nanomolar range, indicating a strong interaction that can lead to various physiological effects.
Receptor Binding Affinities
- CB1 Receptor : Ki = 8.0 nM
- CB2 Receptor : Ki = 7.0 nM
These values suggest that JWH-237 has a high affinity for both receptor types, which is critical for its biological activity.
Pharmacological Effects
The biological activity of JWH-237 has been assessed through various studies focusing on its effects in vivo and in vitro:
- Analgesic Effects : Similar synthetic cannabinoids have shown potential analgesic properties through modulation of pain pathways via CB1 receptor activation.
- Antinociceptive Properties : Studies indicate that synthetic cannabinoids can reduce pain sensitivity, which may be beneficial in chronic pain management.
- Neuroprotective Effects : There is emerging evidence that cannabinoids may offer neuroprotective benefits, potentially useful in neurodegenerative diseases.
Tolerance and Dependence
Research on related synthetic cannabinoids indicates that repeated administration can lead to tolerance and dependence, primarily through downregulation of CB1 receptors in specific brain regions. This aspect is crucial for understanding the long-term implications of JWH-237 use.
Case Studies and Research Findings
Several studies have investigated the biological activity of JWH-237 and related compounds:
- Study on Tolerance Development : A study demonstrated that chronic exposure to synthetic cannabinoids led to decreased CB1 receptor expression in mouse models, suggesting potential for tolerance development .
- In Vitro Studies : In vitro assays have shown that JWH-237 effectively inhibits cell proliferation in certain cancer cell lines, indicating potential anticancer properties .
Cytotoxicity Evaluation
The cytotoxic effects of JWH-237 were evaluated against various cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| A549 (Lung Cancer) | <10 | Significant cytotoxic effect |
| HeLa (Cervical Cancer) | <10 | High sensitivity |
| Normal Fibroblasts | >10 | Lower toxicity observed |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Regioisomeric Chlorophenyl Variants
The compound is part of a regioisomer set differentiated by chlorine substitution on the phenyl ring (Table 1).
Table 1: Comparison of Chlorophenyl Regioisomers
Key Findings :
- Identical Mass Spectra: All regioisomers share identical nominal and exact masses, necessitating advanced techniques like high-resolution mass spectrometry (HRMS) and gas chromatography-Fourier transform infrared spectroscopy (GC-FTIR) for differentiation .
- Fragmentation Patterns : Despite identical molecular weights, substituent positions alter fragmentation pathways. For example, the 3-chlorophenyl isomer may exhibit distinct IR absorption bands due to C-Cl stretching vibrations at ~550–600 cm<sup>-1</sup>, which differ from ortho or para isomers .
Methoxyphenyl Analogs
Methoxy-substituted analogs replace chlorine with a methoxy group (-OCH3), altering lipophilicity and receptor affinity (Table 2).
Table 2: Methoxyphenyl Analogs
Key Findings :
Other Structural Variants
Methylphenyl and Naphthoyl Derivatives
- 3-Methylphenyl variant: 2-(3-Methylphenyl)-1-(1-pentyl-1H-indol-3-yl)ethanone (C22H25NO) replaces chlorine with a methyl group, increasing hydrophobicity .
- Naphthoyl analogs : Compounds like JWH-018 (1-naphthoylindole) exhibit higher CB1 receptor affinity due to extended aromatic systems .
Cyclopropyl and Morpholine Derivatives
Analytical Challenges and Techniques
- HRMS: Critical for distinguishing regioisomers with identical nominal masses but distinct exact masses (e.g., 339.1394 vs. 335.1885 for methoxy analogs) .
- GC-FTIR : Provides structural specificity via IR absorption bands, resolving ambiguities in EI-MS fragmentation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
